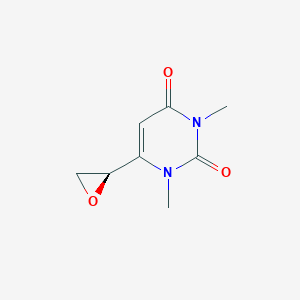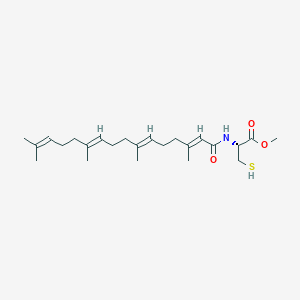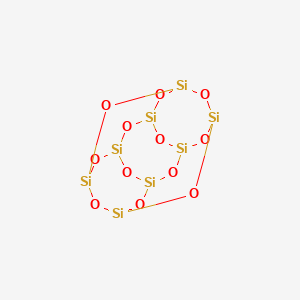![molecular formula C18H19ClN2O3 B238431 N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is also known as fenofibrate, which is a drug used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate is a prodrug that is converted to its active form in the body, and it acts by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.
作用机制
N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide acts by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in triglyceride synthesis. This results in a decrease in the production of triglycerides and an increase in the production of HDL cholesterol.
生化和生理效应
N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been found to have several biochemical and physiological effects. It has been found to reduce the levels of triglycerides and LDL cholesterol in the blood and increase the levels of HDL cholesterol. It has also been found to have anti-inflammatory and antioxidant effects. In addition, it has been found to improve insulin sensitivity and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The advantages of using N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments include its well-established mechanism of action, its availability as a commercial drug, and its ability to be easily synthesized. However, the limitations include its potential toxicity and the need for careful handling and disposal.
未来方向
For the research on N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide include its potential use in the treatment of other diseases such as non-alcoholic fatty liver disease, atherosclerosis, and metabolic syndrome. It also has potential as a therapeutic agent in the treatment of neurodegenerative disorders such as Parkinson's disease and multiple sclerosis. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the long-term safety and efficacy of the drug. Additionally, the development of new analogs of N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide may lead to the discovery of more potent and selective drugs for the treatment of various diseases.
合成方法
The synthesis of N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. The 2-chloroacetophenone is then reacted with 4-aminophenol to form 3-{[(2-chlorophenoxy)acetyl]amino}phenol. The final step involves the reaction of 3-{[(2-chlorophenoxy)acetyl]amino}phenol with isobutyryl chloride to form N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide.
科学研究应用
N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its therapeutic potential in the treatment of various diseases. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential in the treatment of diabetic nephropathy, a complication of diabetes that affects the kidneys. In addition, it has been studied for its potential in the treatment of Alzheimer's disease, a neurodegenerative disorder that affects the brain.
属性
产品名称 |
N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide |
|---|---|
分子式 |
C18H19ClN2O3 |
分子量 |
346.8 g/mol |
IUPAC 名称 |
N-[3-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(2)18(23)21-14-7-5-6-13(10-14)20-17(22)11-24-16-9-4-3-8-15(16)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
WBGZLXVTVRQMDR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2Cl |
规范 SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)





![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)